molecular formula C11H10OS B14138630 7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene CAS No. 88791-10-0

7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene

Katalognummer: B14138630
CAS-Nummer: 88791-10-0
Molekulargewicht: 190.26 g/mol
InChI-Schlüssel: WTXLTTZEXJQPBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of the prop-2-en-1-yloxy group at the 7th position of the benzothiophene ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene typically involves the reaction of 7-hydroxybenzothiophene with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert specific functional groups into their reduced forms.

    Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

    7-[(Prop-2-yn-1-yl)oxy]-1-benzothiophene: Similar structure but with an alkyne group instead of an alkene.

    7-[(But-2-en-1-yl)oxy]-1-benzothiophene: Similar structure but with a longer alkene chain.

    7-[(Prop-2-en-1-yl)oxy]-1-naphthothiophene: Similar structure but with a naphthalene ring instead of a benzene ring.

Uniqueness: 7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene is unique due to the presence of the prop-2-en-1-yloxy group, which imparts specific reactivity and properties. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

88791-10-0

Molekularformel

C11H10OS

Molekulargewicht

190.26 g/mol

IUPAC-Name

7-prop-2-enoxy-1-benzothiophene

InChI

InChI=1S/C11H10OS/c1-2-7-12-10-5-3-4-9-6-8-13-11(9)10/h2-6,8H,1,7H2

InChI-Schlüssel

WTXLTTZEXJQPBI-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=CC=CC2=C1SC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.